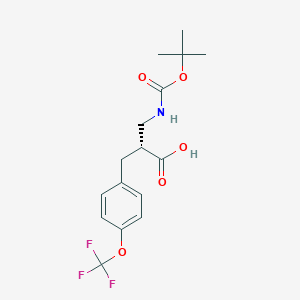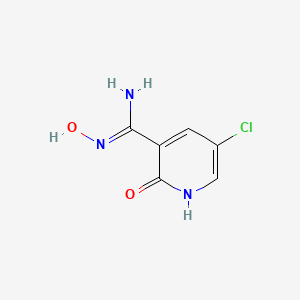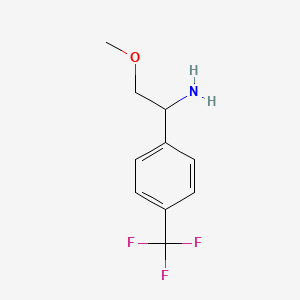
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound that features a unique structure combining an imidazole ring with a thioether linkage and a phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thioether group in 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Applications De Recherche Scientifique
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to the biological activity of imidazole derivatives.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of imidazole-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and phenylacetamide group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Metronidazole: A bactericidal agent with a nitroso-imidazole structure.
Uniqueness: 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its combination of an imidazole ring, thioether linkage, and phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13N3OS |
|---|---|
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide |
InChI |
InChI=1S/C11H13N3OS/c15-10(8-16-11-12-6-7-13-11)14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Clé InChI |
WXLPLNAWWILGFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)SCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)






